N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-(4-methylpiperazin-1-yl)propanamide
Description
N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-(4-methylpiperazin-1-yl)propanamide is a synthetic compound with a complex molecular structure. This compound is noteworthy for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by a unique arrangement of a cyclopropyl group, a pyrazole ring, and a piperazine moiety, which contribute to its distinctive chemical properties.
Properties
IUPAC Name |
N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-(4-methylpiperazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O/c1-12-11-16(19-22(12)13(2)15-5-6-15)18-17(23)14(3)21-9-7-20(4)8-10-21/h11,13-15H,5-10H2,1-4H3,(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWLUHVBNJJMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C2CC2)NC(=O)C(C)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-(4-methylpiperazin-1-yl)propanamide typically involves multi-step procedures that start from readily available starting materials. The key steps include:
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable 1,3-diketone under acidic or basic conditions.
Cyclopropyl Substitution: : Introduction of the cyclopropyl group is often achieved via the reaction of the pyrazole intermediate with cyclopropyl bromide in the presence of a base.
Attachment of Piperazine Moiety: : This involves a nucleophilic substitution reaction where the pyrazole-cyclopropyl intermediate is reacted with 1-(2-chloroethyl)-4-methylpiperazine to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: : Scaling up the reactions with precise control over temperature, pressure, and catalysts.
Purification Techniques: : Utilizing methods such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-(4-methylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxides, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: : It can be reduced to amines using reducing agents such as lithium aluminium hydride.
Substitution: : Halogenation, nitration, and sulfonation reactions can modify the pyrazole ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminium hydride in ether.
Substitution: : Halogens (e.g., bromine) in the presence of a catalyst.
Major Products
Oxidation: : Corresponding oxides or ketones.
Reduction: : Amines or alcohols.
Substitution: : Halogenated or nitrated derivatives.
Scientific Research Applications
N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-(4-methylpiperazin-1-yl)propanamide finds applications in various scientific domains:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : In studies investigating its interaction with enzymes and receptors.
Medicine: : Potential use as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: : As an intermediate in the production of agrochemicals and materials science.
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: : Binding to specific enzymes or receptors, potentially altering their function.
Pathways Involved: : Interaction with signaling pathways that regulate cellular processes, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-(4-ethylpiperazin-1-yl)propanamide
N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-(4-phenylpiperazin-1-yl)propanamide
N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-(4-methoxypiperazin-1-yl)propanamide
Remember, this is a simplified overview of a complex subject
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
